(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
JMQJLPCLMQBSHJ-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](CO)N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Methoxy-5-methylbenzaldehyde
The most commonly reported method involves the reductive amination of 2-methoxy-5-methylbenzaldehyde with ammonia or an amine source to form an imine intermediate, which is subsequently reduced to yield the amino alcohol.
- Step 1: Formation of imine by reaction of 2-methoxy-5-methylbenzaldehyde with ammonia or a suitable amine under mild acidic or neutral conditions.
- Step 2: Reduction of the imine intermediate using sodium borohydride (NaBH4) or catalytic hydrogenation to afford this compound.
- Stereocontrol: The use of chiral catalysts or auxiliaries ensures the selective formation of the (S)-enantiomer.
This approach is favored for its simplicity and scalability. Industrial adaptations often employ continuous flow reactors and optimized catalysts to improve yield and reduce costs.
Chiral Auxiliary or Catalyst-Assisted Synthesis
Alternative methods use chiral auxiliaries or asymmetric catalytic systems to induce stereoselectivity during the amino alcohol formation:
- Chiral catalysts such as chiral transition metal complexes facilitate enantioselective hydrogenation of the imine intermediate.
- Chiral auxiliaries attached to the aldehyde or amine component guide the stereochemistry of the product.
These methods achieve high enantiomeric excess but may require additional steps for auxiliary removal.
Multi-Step Synthetic Routes via Protected Intermediates
Some processes involve multi-step synthesis where the amino alcohol is formed via protected intermediates such as oxazolidines or dioxolanes. For example:
- Reaction of glycinamide derivatives with dioxolane intermediates under controlled conditions (e.g., low temperature, -78°C to 0°C) in solvents like tetrahydrofuran.
- Subsequent deprotection and purification yield the target amino alcohol with high optical purity.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Effect on Yield/Enantiomeric Excess |
|---|---|---|
| Temperature | 0°C to reflux (depending on step) | Controls reaction rate and selectivity |
| Solvent | Methanol, ethanol, tetrahydrofuran (THF) | Solvent polarity affects imine formation |
| Reducing Agent | Sodium borohydride, catalytic hydrogenation | Efficient reduction of imine to amino alcohol |
| Catalyst | Chiral transition metal complexes (optional) | Enhances enantioselectivity |
| Reaction Time | 1-24 hours | Sufficient time for complete conversion |
Purification and Characterization
After synthesis, the compound is purified by recrystallization or chromatographic methods. Analytical techniques such as:
- Chiral HPLC for enantiomeric purity,
- NMR spectroscopy (1H and 13C) for structural confirmation,
- FTIR spectroscopy to verify functional groups,
- Mass spectrometry for molecular weight confirmation,
are employed to ensure the identity and purity of this compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antidepressant and anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors in the body, modulating their activity.
Pathways Involved: The compound can influence neurotransmitter pathways, leading to potential antidepressant effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties are influenced by substituents on the phenyl ring and the nature of the amino-alcohol backbone. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
(S)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol, also known as 2-amino-2-(5-methoxy-2-methylphenyl)ethanol, is an organic compound with significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
This compound primarily interacts with adrenergic receptors, modulating the release of neurotransmitters such as norepinephrine and dopamine. This interaction is crucial for various physiological processes, including mood regulation and cognitive function. Additionally, the compound has been investigated for its potential anti-cancer properties.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of various compounds similar to this compound against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated that compounds with similar structures exhibited significant selective cytotoxicity against malignant cells while showing weaker effects on normal cells .
- Inhibition of Kinases : Research has shown that derivatives of this compound can inhibit key kinases such as EGFR and VEGFR-2, which are involved in cancer proliferation and angiogenesis. Comparative studies demonstrated that certain derivatives had stronger inhibitory effects than Sorafenib, a well-known cancer treatment .
- Cell Viability Assays : The MTT assay was employed to assess the viability of cancer cells treated with this compound. The IC50 values obtained indicated potent anticancer activity, suggesting its potential as a therapeutic agent .
Synthesis Pathways
The synthesis of this compound typically involves several chemical reactions:
| Reaction Type | Reagents |
|---|---|
| Oxidation | Chromium trioxide, Potassium permanganate |
| Reduction | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Sodium methoxide, Potassium tert-butoxide |
These reactions are critical for producing the compound in high yields while maintaining purity. In industrial applications, continuous flow reactors may be utilized to optimize production efficiency.
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other compounds with similar functional groups:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxyphenylethanol | Hydroxyl group on phenyl ring | Less lipophilic due to additional hydroxyl group |
| Phenylethanol | Simple phenolic structure | Lacks amino and methoxy groups |
| 3-Methoxyphenylethanol | Methoxy group on different carbon | Different positioning of methoxy affects reactivity |
| 4-Aminophenol | Amino group on para position | More polar due to amino group positioning |
This table highlights how the combination of an amino group, hydroxyl group, and specific methoxy-substituted phenyl ring contributes to the distinct reactivity and biological activity of this compound compared to structurally similar compounds.
Q & A
Q. What are the common synthetic routes for (S)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol?
- Methodological Answer : Synthesis typically involves reacting substituted phenol derivatives (e.g., 2-methoxy-5-methylphenol) with amines and alcohols under controlled conditions. For example, ethylene oxide or ethanolamine can be used to introduce the ethan-1-ol moiety, followed by amination steps. Catalysts such as palladium or nickel may facilitate coupling reactions, and pH/temperature control (e.g., 50–100°C, neutral to mildly acidic conditions) is critical to optimize yield . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. How is this compound characterized in laboratory settings?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR (¹H and ¹³C) to identify aromatic protons, methoxy/methyl groups, and amino/ethanol functionalities.
- IR spectroscopy to detect O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
- Melting point analysis to assess purity (typically 100–150°C for similar compounds) .
Advanced labs may use mass spectrometry (ESI-MS or GC-MS) for molecular weight verification .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the amino and hydroxyl groups.
- Use amber vials to protect against light-induced degradation.
- Avoid aqueous solutions unless buffered at pH 6–7 to minimize hydrolysis .
Advanced Research Questions
Q. How can enantioselective synthesis of the (S)-enantiomer be achieved?
- Methodological Answer :
- Chiral resolution : Racemic mixtures can be separated using chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during hydrogenation of ketone intermediates to enforce stereoselectivity .
- Enzymatic methods : Lipases or transaminases may selectively generate the (S)-configuration under mild aqueous conditions .
Q. What experimental strategies are used to investigate its biological activity and mechanisms?
- Methodological Answer :
- Receptor binding assays : Radiolabeled ligands (e.g., ³H or ¹⁴C) compete with the compound for CNS receptors (e.g., serotonin/dopamine receptors) to quantify affinity .
- In vitro metabolic studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to identify oxidation or conjugation pathways .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) and guide SAR studies .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Purity validation : Perform HPLC with UV/ELSD detection to rule out impurities (>98% purity required for reliable assays) .
- Stereochemical analysis : Verify enantiomeric excess (ee) via polarimetry or chiral HPLC to ensure activity is not due to contamination with the (R)-enantiomer .
- Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables .
Q. What role does this compound play in drug development pipelines?
- Methodological Answer :
- Chiral synthon : It serves as a building block for synthesizing enantiopure β-blockers or antipsychotics. For example, coupling with acyl chlorides or sulfonyl chlorides generates amide/ester derivatives for screening .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and evaluate changes in potency/selectivity using in vitro toxicity models (e.g., HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
